ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate - 147770-08-9

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

Catalog Number: EVT-1200347
CAS Number: 147770-08-9
Molecular Formula: C29H40N2O4
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Method 1 []: This method utilizes a multi-step process starting with 4-Carboxymethyl-2-ethoxy benzoic acid ester. This starting material undergoes a reaction with pivaloyl chloride to form an active intermediate. This intermediate then reacts with (S)-3-methyl-1-[2-(1-piperidyl) penyl] butylamine in a one-pot method to yield ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate.

Method 2 []: This method involves a condensation reaction of 3-ethoxy-4-ethoxycarbonyl benzeneacetic acid with N-hydroxyphthalimide in the presence of a dehydrating agent. The resulting product is then reacted with (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butylamine to yield ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate.

Chemical Reactions Analysis

The primary chemical reaction involving ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate is its hydrolysis to form Repaglinide [, ]. This reaction typically utilizes an alkaline solution of a monovalent metallic hydroxide, with subsequent acidification to obtain Repaglinide.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate itself is not extensively studied, as its primary function is as a precursor to Repaglinide. Repaglinide acts as a short-acting insulin secretagogue, binding to and blocking ATP-sensitive potassium channels on pancreatic beta cells, stimulating insulin secretion [].

Applications

The primary application of ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate is its utilization as a key intermediate in the synthesis of Repaglinide [, ]. The efficient synthesis of this intermediate is crucial for the production of Repaglinide, making it a valuable target in pharmaceutical research and development.

Future Directions
  • Optimizing its synthesis: Exploring alternative synthetic routes or refining existing methods to enhance yield, reduce cost, and minimize environmental impact [].

Repaglinide

Compound Description: Repaglinide is a short-acting antidiabetic drug used to treat type 2 diabetes mellitus. It works by stimulating insulin release from the pancreas, helping to lower blood glucose levels after meals. [, ]

Relevance: Repaglinide shares the same core structure as ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate. The key difference is the replacement of the ethyl ester group in the target compound with a carboxylic acid group in Repaglinide. This suggests the target compound may be a synthetic precursor or a close analog of Repaglinide, potentially possessing similar biological activity. [, ]

4-(Cyanomethyl)-2-ethoxybenzoic acid

Compound Description: Identified as Impurity 8 in Repaglinide bulk drug batches. []

Relevance: This compound represents a simplified structure compared to ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate. It retains the 2-ethoxybenzoic acid core but lacks the entire [(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl substituent. This suggests a potential synthetic route to the target compound could involve attaching this side chain to the 4-position of a pre-existing 4-(cyanomethyl)-2-ethoxybenzoic acid scaffold. []

4-(Cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide

Compound Description: Identified as Impurity 9 in Repaglinide bulk drug batches. []

Relevance: This compound is structurally very similar to ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate. The key difference is the presence of a cyano group at the alpha-carbon of the carbonyl group in the side chain, while the target compound has a carbonyl group directly attached to the benzene ring at that position. This close structural similarity suggests a potential synthetic relationship, with Impurity 9 potentially being an intermediate or byproduct in the synthesis of the target compound, or vice versa. []

4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide

Compound Description: Identified as Impurity 10 in Repaglinide bulk drug batches. []

Relevance: This compound is another closely related structure to ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate. It differs by the presence of an amino group at the alpha-carbon of the carbonyl group in the side chain. This suggests the target compound could potentially be synthesized by reacting this compound with a suitable reagent to introduce the desired alkyl group at the alpha-carbon, highlighting a possible synthetic connection between them. []

2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) carbamoyl) phenyl) acetic acid

Compound Description: Identified as Impurity 11 in Repaglinide bulk drug batches. []

Relevance: This compound is strikingly similar to ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate. The primary difference is that the ethyl ester group in the target compound is replaced by a carboxylic acid group in Impurity 11. This structural similarity points towards a potential direct synthetic route between them, either by hydrolysis of the ester in the target compound or esterification of the carboxylic acid in Impurity 11. []

Ethoxy4-(2-(((1S)-3-methyl-1-(2-(1-piperidyl)phenyl)butyl)amino group)-2-bioxyethyl)ethyl benzoate

Compound Description: This compound is a key intermediate in a specific preparation method for Repaglinide. []

3-Ethoxy-4-ethoxycarbonyl benzeneacetic acid

Compound Description: This compound serves as a starting material in a specific preparation method for Repaglinide. []

Relevance: This compound represents a simplified structure compared to ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate. It retains the 2-ethoxybenzoic acid ethyl ester core but lacks the entire [(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl substituent. This suggests a potential synthetic route to the target compound could involve attaching this side chain to the 4-position of a pre-existing 3-Ethoxy-4-ethoxycarbonyl benzeneacetic acid scaffold. []

2-Butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194)

Compound Description: CV-11194 is a potent and long-acting angiotensin II (AII) receptor antagonist. It exhibits high affinity for the AII receptor and inhibits AII-induced pressor responses in vivo. []

Relevance: Although structurally different from ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate, CV-11194 falls under the same category of benzimidazolecarboxylic acids. This paper explores the structure-activity relationships of various benzimidazolecarboxylic acid analogs, highlighting their potential as AII receptor antagonists. While the target compound isn't directly derived from CV-11194, both belong to this class and the research on CV-11194 provides valuable insights into the structure-activity relationships within this chemical class. []

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

Compound Description: CV-11974 is a potent and orally active AII receptor antagonist. It displays high affinity for the AII receptor, inhibits AII-induced vasoconstriction, and exhibits long-lasting hypotensive effects in vivo. []

Relevance: Similar to CV-11194, CV-11974 belongs to the benzimidazolecarboxylic acid class, which ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate is also categorized under. The research presented on CV-11974 focuses on optimizing the structure of benzimidazolecarboxylic acids to enhance their AII receptor antagonism. Although structurally distinct from the target compound, the findings from this research offer valuable insights into the structure-activity relationship within this chemical class, potentially guiding the development and modification of compounds like the target compound. []

2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acid derivatives

Compound Description: This group encompasses a series of chemically synthesized benzimidazolecarboxylic acid derivatives designed to explore structure-activity relationships and identify potent AII receptor antagonists. []

Relevance: While not representing specific compounds, this series shares the core benzimidazolecarboxylic acid structure with ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate. The paper delves into the impact of various substituents at the 2-position of the benzimidazole ring on AII receptor binding affinity and in vivo activity. This research emphasizes the importance of structural features in this chemical class for optimal biological activity. []

Properties

CAS Number

147770-08-9

Product Name

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

IUPAC Name

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

Molecular Formula

C29H40N2O4

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1

InChI Key

FTCMVLQJMIXDSI-RUZDIDTESA-N

SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC

Synonyms

2-Ethoxy-4-[2-[[(1R)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.